molecular formula C17H21N3O3 B5906857 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide

2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide

Cat. No.: B5906857
M. Wt: 315.37 g/mol
InChI Key: KOSMVTKSEFKMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as A-84543, is a synthetic compound that belongs to the class of pyrrolidinecarboxamides. It was first synthesized in the early 1990s and has been extensively studied for its potential use in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is thought to act as a selective agonist of the delta-opioid receptor. This receptor is primarily found in the central nervous system and is involved in the modulation of pain, anxiety, and addiction. Activation of the delta-opioid receptor by this compound results in the inhibition of neurotransmitter release, leading to analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression. In animal models, this compound has been shown to decrease pain sensitivity, reduce anxiety-like behavior, and decrease opioid self-administration. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it an attractive candidate for the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the delta-opioid receptor, which allows for precise modulation of this receptor without affecting other opioid receptors. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a safer alternative to other opioid agonists. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer and study.

Future Directions

There are a number of future directions for research on 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide, including the development of more potent and selective analogs, the investigation of its effects on other neurological disorders, and the exploration of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide involves the reaction of 2-(3-ethyl-5-isoxazolyl)acetonitrile with 2-methoxyphenylmagnesium bromide, followed by the addition of 1-pyrrolidinecarboxylic acid chloride. The resulting compound is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-(3-ethyl-5-isoxazolyl)-N-(2-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential use in the treatment of various neurological disorders, including pain, anxiety, and addiction. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anxiolytic effects in models of anxiety. Additionally, this compound has been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms and decrease opioid self-administration in animal models.

Properties

IUPAC Name

2-(3-ethyl-1,2-oxazol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-12-11-16(23-19-12)14-8-6-10-20(14)17(21)18-13-7-4-5-9-15(13)22-2/h4-5,7,9,11,14H,3,6,8,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSMVTKSEFKMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.